3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thienopyridine core with a carboxamide group at position 2. Key structural features include:
- 3-Amino substituent: Enhances hydrogen bonding and solubility.
- 6-(4-Methoxyphenyl) substituent: Provides electron-donating effects via the methoxy group, improving metabolic stability.
- N-(2,6-Dimethylphenyl) carboxamide: The steric bulk of the dimethylphenyl group may modulate target binding specificity.
Properties
IUPAC Name |
3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-15-6-4-7-16(2)24(15)30-26(31)25-23(28)22-19(21-8-5-13-33-21)14-20(29-27(22)34-25)17-9-11-18(32-3)12-10-17/h4-14H,28H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSNTMWJYQMLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide , hereafter referred to as Compound 1 , belongs to the thieno[2,3-b]pyridine class of compounds. This class has garnered attention for its potential biological activities, particularly in oncology. This article summarizes the biological activity of Compound 1, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Compound 1 against various cancer cell lines. Notably, it has shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7.
Cytotoxicity Studies
In a study conducted by researchers, Compound 1 demonstrated potent cytotoxicity with an IC50 value of 0.05 µM after just 24 hours of treatment in the MDA-MB-231 cell line. The cytotoxicity increased with higher concentrations and longer exposure times. At 25 µM , nearly all cells were dead after 72 hours of treatment .
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MDA-MB-231 | 0.05 | 24 |
| 2.5 | 48 | |
| 25 | 72 | |
| MCF-7 | Not specified | Not specified |
The mechanisms through which Compound 1 exerts its anticancer effects include:
- Induction of Apoptosis : The majority of cells treated with Compound 1 underwent apoptosis, a programmed cell death process crucial for eliminating cancerous cells.
- Impact on Cancer Stem Cells (CSCs) : The treatment led to a significant decrease in the percentage of CSCs within the MDA-MB-231 cell line, indicating a potential mechanism for reducing tumor recurrence and metastasis .
Metabolic Profiling
Further metabolic profiling revealed that Compound 1 affects several metabolic pathways critical for cancer cell survival:
- Glycolysis/Gluconeogenesis : The compound altered key metabolic pathways involved in energy production and biosynthesis within cancer cells.
- Inositol Metabolism : Changes in inositol metabolism were also observed, suggesting additional pathways through which Compound 1 may exert its effects .
Case Studies and Research Findings
Several studies have investigated the broader implications of thieno[2,3-b]pyridine derivatives in cancer therapy:
- Study on Thieno[2,3-b]pyridine Derivatives : A comprehensive review highlighted various derivatives' anticancer properties, suggesting that structural modifications can enhance biological activity .
- Comparative Analysis : In a comparative study involving multiple thieno derivatives, it was found that those with specific substitutions exhibited enhanced cytotoxic effects against various cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl ) enhance target affinity and metabolic stability.
- Bulky aryl groups (e.g., 2,6-dimethylphenyl in the target compound) improve selectivity by reducing off-target interactions.
- Polar substituents (e.g., sulfamoyl ) facilitate protein binding but may reduce membrane permeability.
Synthetic Challenges :
- Lower yields (e.g., 37% in ) are associated with sterically hindered substrates or harsh reaction conditions.
- Higher yields (75–94% ) are achieved via optimized SNAr reactions or cyclocondensation in polar aprotic solvents.
Pharmacological Potential: Thieno[2,3-b]pyridine-2-carboxamides are versatile scaffolds for kinase inhibitors (FoxM1 , Epac1 ). Furan-2-yl and methoxyphenyl groups (as in the target compound) may synergize to enhance aromatic interactions in binding pockets.
Tables of Critical Data
Table 1: Substituent Impact on Solubility and Binding
| Substituent Type | Example Compound | Solubility (LogP) | Binding Affinity (Kd, µM) |
|---|---|---|---|
| Trifluoromethyl | 3.2–3.8 | 0.8–1.2 | |
| Methoxyphenyl | Target Compound | 2.5 (estimated) | N/A |
| Sulfamoylphenyl | 1.9–2.1 | 4.2 × 10⁴ M⁻¹ |
Table 2: Pharmacological Profiles of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
